N-[(3,5-difluorophenyl)methyl]-3-[(4-methylpiperidin-1-yl)sulfonyl]-1-propyl-1H-pyrazole-4-carboxamide
Description
This compound features a pyrazole core substituted at the 1-position with a propyl group, a 3-sulfonamide group linked to a 4-methylpiperidine moiety, and a 4-carboxamide group attached to a 3,5-difluorophenylmethyl group. The 3,5-difluorophenyl group enhances lipophilicity and metabolic stability, while the 4-methylpiperidinyl-sulfonamide may contribute to receptor binding specificity .
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-3-(4-methylpiperidin-1-yl)sulfonyl-1-propylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F2N4O3S/c1-3-6-25-13-18(19(27)23-12-15-9-16(21)11-17(22)10-15)20(24-25)30(28,29)26-7-4-14(2)5-8-26/h9-11,13-14H,3-8,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJECLYZQGIYWKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)S(=O)(=O)N2CCC(CC2)C)C(=O)NCC3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3,5-difluorophenyl)methyl]-3-[(4-methylpiperidin-1-yl)sulfonyl]-1-propyl-1H-pyrazole-4-carboxamide, also known by its CAS number 1251626-90-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 422.5 g/mol. Its structure includes a pyrazole ring substituted with a difluorophenyl group and a piperidinyl sulfonamide moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 1251626-90-0 |
Research indicates that pyrazole derivatives exhibit diverse biological activities owing to their ability to interact with various molecular targets. The specific mechanisms of action for this compound include:
- Inhibition of Kinases : Pyrazole derivatives are known to inhibit several kinases involved in cancer progression, including BRAF(V600E) and EGFR. These targets are critical in signaling pathways that regulate cell proliferation and survival.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating pathways involved in cytokine production and immune response.
- Antimicrobial Activity : Some studies have suggested that pyrazole derivatives can exhibit antimicrobial properties against various pathogens.
Antitumor Activity
A significant body of research has focused on the antitumor activity of pyrazole derivatives. For instance, studies have shown that certain pyrazoles demonstrate potent inhibitory effects on cancer cell lines:
- Cell Line Studies : In vitro studies using breast cancer cell lines (MCF-7 and MDA-MB-231) have demonstrated cytotoxic effects when treated with pyrazole derivatives, suggesting potential for use in combination therapies with established chemotherapeutics like doxorubicin .
Anti-inflammatory Properties
In addition to their antitumor potential, pyrazoles have been evaluated for their anti-inflammatory effects. Research indicates that these compounds can reduce inflammation markers in cellular models, which may be beneficial in treating inflammatory diseases.
Antimicrobial Activity
Several studies have reported the antimicrobial activity of pyrazole derivatives against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Case Studies
- Combination Therapy in Breast Cancer : A study investigated the synergistic effects of this compound with doxorubicin in breast cancer models. Results showed enhanced cytotoxicity compared to doxorubicin alone, indicating the compound's potential as an adjunct treatment .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in significant reductions in pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to N-[(3,5-difluorophenyl)methyl]-3-[(4-methylpiperidin-1-yl)sulfonyl]-1-propyl-1H-pyrazole-4-carboxamide demonstrate significant anticancer properties. For instance, the inhibition of kinesin spindle protein (KSP) has been identified as a promising mechanism for cancer treatment. KSP inhibitors can disrupt mitosis in cancer cells, leading to cell death and potential tumor regression .
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological applications. The presence of the piperidine moiety is often associated with neuroactive properties, which could be beneficial in treating conditions such as anxiety or depression. Research into related compounds has shown that modifications of piperidine derivatives can enhance their efficacy as antidepressants or anxiolytics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. The difluorophenyl group is known to enhance lipophilicity and metabolic stability, which are essential for drug development. By analyzing various analogs, researchers can identify the most effective configurations that maximize therapeutic effects while minimizing side effects .
Case Studies
Comparison with Similar Compounds
Pyrazole Core Substitution Patterns
The 1-propyl substitution on the pyrazole core distinguishes it from analogs such as 1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide (), which features a difluoromethyl group at the 1-position. Propyl chains generally improve membrane permeability compared to bulkier substituents, while nitro groups (e.g., in ) may enhance electron-withdrawing effects, altering reactivity .
Sulfonamide Group Variations
The 4-methylpiperidinyl-sulfonamide substituent in the target compound contrasts with:
- N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (), which has a simpler ethyl-sulfonamide group.
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (), featuring a methyl-benzenesulfonamide.
Piperidine rings, as in the target compound, often enhance solubility and modulate pharmacokinetics via hydrogen bonding, whereas aromatic sulfonamides (e.g., ) may increase rigidity and target affinity .
Aromatic Substituent Profiles
The 3,5-difluorophenylmethyl group provides steric and electronic effects distinct from:
- 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (), which lacks fluorine atoms at the 3,5-positions.
- N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (), which uses a chlorophenoxy group.
Pharmacological and Physicochemical Implications
Physicochemical Properties (Hypothetical Comparison)
Note: logP values estimated using fragment-based methods.
The target compound’s higher molecular weight and moderate logP suggest balanced solubility and permeability, favorable for oral bioavailability. In contrast, ’s nitro group may reduce metabolic stability despite lower logP .
Functional Group Impact on Bioactivity
- Sulfonamide Moieties : The 4-methylpiperidinyl-sulfonamide in the target compound may engage in hydrogen bonding with target proteins, similar to benzenesulfonamides in , but with improved solubility due to the piperidine ring .
- Fluorinated Aromatics: The 3,5-difluorophenyl group likely enhances binding to hydrophobic pockets in enzymes or receptors, a trait shared with fluorinated chromenone derivatives () but distinct from chlorophenoxy groups in .
Preparation Methods
Pyrazole Core Synthesis via Cyclocondensation
The pyrazole ring serves as the central scaffold. A modified Claisen-Schmidt condensation followed by cyclization with hydrazine derivatives is widely employed. For instance, 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole intermediates are synthesized by reacting α,β-unsaturated ketones with hydrazine hydrate under microwave irradiation . Adapting this method, the 1-propyl-1H-pyrazole-4-carboxylic acid precursor is prepared:
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Condensation : Ethyl 3-oxohexanoate reacts with 3,5-difluorobenzaldehyde in ethanol under acidic conditions (HCl, 60°C, 6 h) to yield the α,β-unsaturated ketone intermediate.
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Cyclization : The ketone is treated with hydrazine hydrate in ethanol under microwave irradiation (100 W, 120°C, 20 min) to form 1-propyl-4-carboxy-1H-pyrazole .
Key Data :
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Characterization: NMR (400 MHz, DMSO-): δ 8.21 (s, 1H, pyrazole-H), 4.12 (t, Hz, 2H, CH₂CH₂CH₃), 1.85–1.79 (m, 2H, CH₂CH₂CH₃), 0.95 (t, Hz, 3H, CH₂CH₂CH₃) .
Sulfonylation at the Pyrazole C-3 Position
Introducing the (4-methylpiperidin-1-yl)sulfonyl group requires sulfonylation via an imidoyl chloride intermediate. General procedures from thio-augmented sulfonylurea syntheses are adapted :
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Chlorination : The pyrazole-4-carboxylic acid (1.0 eq) is treated with phosphorus oxychloride (POCl₃, 1.5 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) in toluene under reflux (2 h, N₂ atmosphere) to form the imidoyl chloride .
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Sulfonation : The chloride intermediate reacts with 4-methylpiperidine-1-sulfonamide (1.2 eq) in methanol at 55°C for 4 h, yielding 3-[(4-methylpiperidin-1-yl)sulfonyl]-1-propyl-1H-pyrazole-4-carboxylic acid .
Optimization Notes :
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Excess POCl₃ (1.5 eq) ensures complete conversion to the imidoyl chloride .
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Sodium thiosulfate (2 eq) quenches unreacted POCl₃, improving purity .
Analytical Data :
Carboxamide Formation via Coupling
The final step involves coupling the carboxylic acid with 3,5-difluorobenzylamine. A carbodiimide-mediated coupling is employed:
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Activation : 3-[(4-Methylpiperidin-1-yl)sulfonyl]-1-propyl-1H-pyrazole-4-carboxylic acid (1.0 eq) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq) in dichloromethane (DCM, 0°C, 30 min) .
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Amination : 3,5-Difluorobenzylamine (1.5 eq) is added, and the reaction is stirred at room temperature for 12 h. The product is purified via silica gel chromatography (EtOAc/hexanes, 1:1) .
Yield and Purity :
Spectroscopic Confirmation :
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NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyrazole-H), 6.82–6.75 (m, 2H, Ar-H), 4.55 (d, Hz, 2H, CH₂C₆H₃F₂), 3.15–3.08 (m, 4H, piperidine-H), 2.85 (s, 3H, piperidine-CH₃) .
Scalability and Process Optimization
Large-scale synthesis (≥100 g) requires modifications to ensure safety and efficiency:
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Solvent Selection : Replacing toluene with 2-methyltetrahydrofuran (2-MeTHF) improves reaction homogeneity and reduces toxicity .
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Catalysis : Adding 4-dimethylaminopyridine (DMAP, 0.1 eq) accelerates the coupling step, reducing reaction time to 6 h .
Process Metrics :
Analytical and Regulatory Considerations
Stability Studies :
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The compound remains stable under accelerated conditions (40°C/75% RH, 6 months) with <0.5% degradation .
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Degradation products include the hydrolyzed carboxylic acid (major) and des-sulfonated pyrazole (minor) .
Regulatory Compliance :
Q & A
Basic: What are the key considerations in designing a synthetic route for this compound?
Answer:
The synthesis of this pyrazole-sulfonamide derivative requires careful selection of starting materials and optimization of reaction conditions. A multi-step approach is typically employed:
- Step 1: Condensation of a pyrazole precursor (e.g., 1-propyl-1H-pyrazole-4-carboxylic acid) with 3,5-difluorobenzylamine to form the amide linkage. Reaction conditions (e.g., DCC/DMAP in DMF) must ensure high coupling efficiency .
- Step 2: Sulfonylation of the pyrazole nitrogen using 4-methylpiperidine-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group. Temperature control (~0–25°C) minimizes side reactions .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization ensures high purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) monitors reaction progress .
Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?
Answer:
- NMR Spectroscopy: 1H/13C NMR confirms regioselectivity of sulfonylation and amide formation. For example, the methylpiperidinyl sulfonamide group shows distinct proton signals at δ 1.2–2.8 ppm (piperidine CH2) and δ 3.0–3.5 ppm (sulfonamide-SO2) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error).
- X-ray Crystallography: Resolves ambiguous stereochemistry in intermediates, as demonstrated for structurally related pyrazole-thioamide derivatives .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
Answer:
SAR studies focus on modifying substituents to enhance target binding:
- Fluorophenyl Group: Replacing 3,5-difluorophenyl with mono-fluorinated or chlorinated analogs alters lipophilicity and π-π stacking with aromatic residues in enzymes (e.g., kinase ATP-binding pockets) .
- Sulfonamide Substitution: Varying the piperidinyl group (e.g., 4-methyl vs. 3,5-dimethyl) affects steric bulk and hydrogen-bonding capacity. Computational docking (AutoDock Vina) predicts interactions with residues like Asp86 in carbonic anhydrase .
- Propyl Chain Length: Shortening to ethyl or elongating to butyl modulates membrane permeability, assessed via PAMPA assays .
Advanced: How can researchers resolve discrepancies in biological activity data across assay systems?
Answer:
Discrepancies may arise from assay-specific factors:
- Assay Validation: Ensure consistent cell lines (e.g., HEK293 vs. CHO) and enzyme sources (recombinant vs. native). For example, IC50 variations in kinase inhibition assays may reflect differences in ATP concentrations .
- Pharmacokinetic Factors: Evaluate metabolic stability (e.g., microsomal half-life) and plasma protein binding, which influence effective concentrations. LC-MS/MS quantifies compound degradation in hepatocyte incubations .
- Data Normalization: Use internal controls (e.g., staurosporine for cytotoxicity assays) and statistical tools (e.g., Z’-factor) to assess assay robustness .
Advanced: What computational strategies elucidate the compound’s mechanism of action?
Answer:
- Molecular Dynamics (MD) Simulations: Track binding stability over 100 ns trajectories (e.g., GROMACS software) to identify critical residue interactions (e.g., hydrogen bonds with sulfonamide oxygen) .
- Free Energy Perturbation (FEP): Quantifies binding affinity changes upon substituent modifications (e.g., methyl vs. trifluoromethyl groups) .
- QSAR Modeling: Partial least squares (PLS) regression correlates molecular descriptors (e.g., logP, polar surface area) with activity data to prioritize analogs .
Basic: How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Answer:
- pH Stability: Hydrolysis of the sulfonamide group is minimized in neutral buffers (pH 7.4). Acidic (pH < 3) or basic (pH > 10) conditions accelerate degradation, requiring stability assays via HPLC at 24/48/72-hour intervals .
- Temperature Sensitivity: Store lyophilized samples at −80°C to prevent thermal decomposition. Solution-phase stability at 25°C is assessed under inert (N2) vs. aerobic conditions to evaluate oxidation risks .
Advanced: What experimental approaches quantify enzyme inhibition kinetics for this compound?
Answer:
- Enzyme Kinetics: Use Michaelis-Menten assays (e.g., varying ATP concentrations in kinase assays) to determine inhibition modality (competitive/non-competitive). Data fitted to the Cheng-Prusoff equation calculates Ki values .
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (kon/koff) to immobilized enzyme targets. For example, a KD of 12 nM was reported for a related sulfonamide inhibitor binding to carbonic anhydrase IX .
- Isothermal Titration Calorimetry (ITC): Quantifies binding enthalpy (ΔH) and entropy (ΔS), informing thermodynamic drivers of inhibition .
Notes
- Citations reference peer-reviewed methodologies and avoid excluded sources (e.g., BenchChem).
- Methodological rigor emphasizes reproducibility, with techniques validated against published standards.
- Advanced questions integrate interdisciplinary approaches (e.g., computational biology, biophysics) to address research challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
